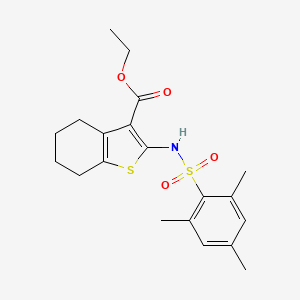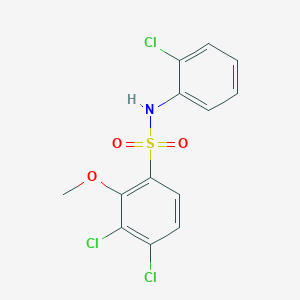![molecular formula C23H20ClN3O2S B12267968 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12267968.png)
3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class of chemicals This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-fluoro-3-methoxyphenylboronic acid with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate in the presence of methyl isobutyl ketone. This reaction produces methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, which is then deacetylated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyridine derivatives have shown efficacy.
Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and have wide applications in medicinal chemistry.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These derivatives are used as host materials for organic light-emitting diodes.
Amlodipine impurity A: This compound has a similar structural motif and is used in pharmaceutical research.
Uniqueness
3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20ClN3O2S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H20ClN3O2S/c1-29-17-8-2-14(3-9-17)12-13-26-22(28)21-20(25)18-10-11-19(27-23(18)30-21)15-4-6-16(24)7-5-15/h2-11H,12-13,25H2,1H3,(H,26,28) |
InChI Key |
DYXYAJFTNYSMHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12267898.png)

![3-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazine](/img/structure/B12267902.png)
![4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12267905.png)
![1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12267908.png)
![4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12267911.png)
![4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12267916.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12267932.png)
![4-[4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12267937.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole](/img/structure/B12267950.png)
![2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12267951.png)

![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12267964.png)
